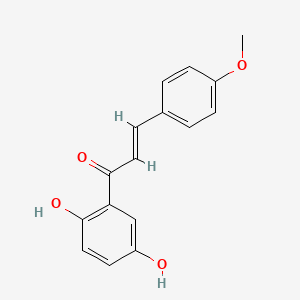
2',5'-Dihydroxy-4-methoxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dihydroxy-4-methoxychalcone is a chalcone derivative with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . Chalcones are a group of natural compounds belonging to the flavonoid family, characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,5’-Dihydroxy-4-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base . The reaction typically occurs under reflux conditions with ethanol as the solvent and sodium hydroxide as the base catalyst . The product is then purified through recrystallization.
Industrial Production Methods
This process may include continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dihydroxy-4-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form dihydrochalcones.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of various substituted chalcones.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives and heterocyclic compounds.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its anticancer, antidiabetic, and neuroprotective effects.
Industry: Potential use in cosmetics for its skin-protective properties and as a natural colorant.
Mechanism of Action
The biological activities of 2’,5’-dihydroxy-4-methoxychalcone are attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
2’,5’-Dihydroxy-4-methoxychalcone can be compared with other chalcone derivatives:
2’,4’-Dihydroxy-4-methoxychalcone: Similar structure but different hydroxyl group positions, leading to variations in biological activity.
2’,6’-Dihydroxy-4-methoxychalcone: Another isomer with distinct properties and applications.
3’,5’-Dichloro-2’-hydroxy-4-methoxychalcone: Contains chlorine substituents, which may enhance its antimicrobial activity.
These comparisons highlight the unique properties of 2’,5’-dihydroxy-4-methoxychalcone, making it a valuable compound for further research and development.
Properties
CAS No. |
6342-92-3 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,17,19H,1H3/b8-4+ |
InChI Key |
FUQGIYDZGLORRC-XBXARRHUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


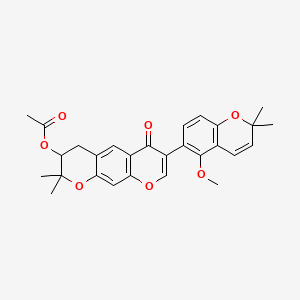
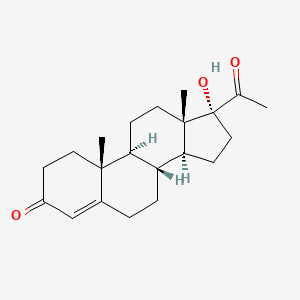
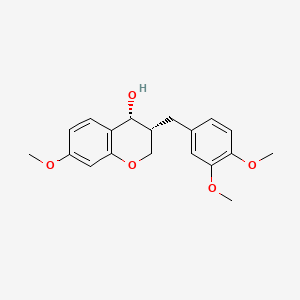
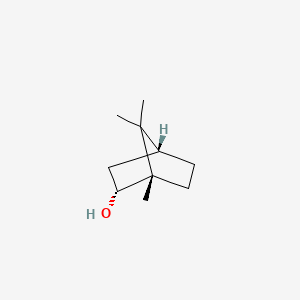
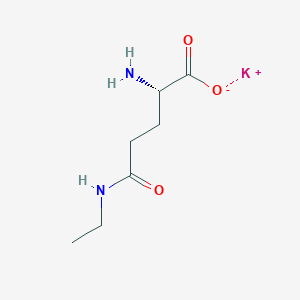
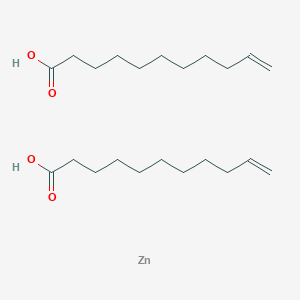
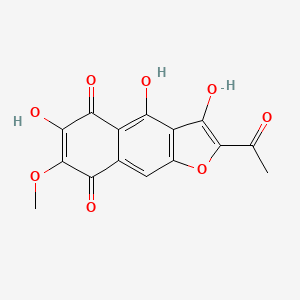

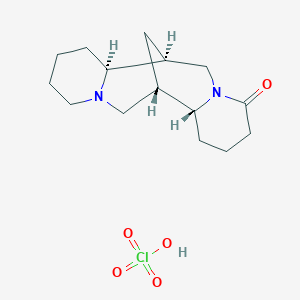
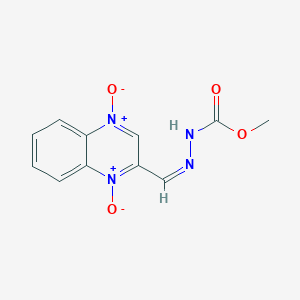
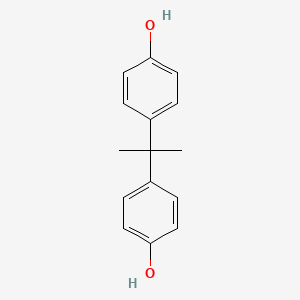
![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)

